N-Acetylgalactosaminitol

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylgalactosaminitol typically involves the acetylation of galactosamine. One common method includes the use of acetic anhydride in the presence of a base such as pyridine to facilitate the acetylation reaction. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the amino group .

Industrial Production Methods

Industrial production of this compound may involve enzymatic processes where specific enzymes catalyze the acetylation of galactosamine. This method is advantageous due to its specificity and efficiency, reducing the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

N-Acetylgalactosaminitol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Sodium periodate in aqueous solution.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Various nucleophiles in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of aldehyde derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-Acetylgalactosaminitol has several applications in scientific research:

Mechanism of Action

N-Acetylgalactosaminitol exerts its effects primarily through its interaction with specific receptors and enzymes. In the liver, it binds to asialoglycoprotein receptors on hepatocytes, facilitating targeted delivery of therapeutic agents . The compound’s structure allows it to participate in glycosylation processes, influencing protein function and cellular communication .

Comparison with Similar Compounds

Similar Compounds

N-Acetylglucosamine: Another amino sugar derivative with similar applications in glycosylation and cellular communication.

Galactosamine: A precursor in the synthesis of N-Acetylgalactosaminitol, involved in similar biochemical pathways.

Galactitol: The parent compound of this compound, used in various biochemical studies.

Uniqueness

This compound is unique due to its specific structural modification, which imparts distinct chemical properties and biological activities. Its ability to target liver cells and participate in glycosylation processes makes it particularly valuable in medical and biochemical research .

Biological Activity

N-Acetylgalactosaminitol (NAG) is a significant carbohydrate derivative that plays a crucial role in various biological processes. This article explores its biological activity, focusing on its structural characteristics, physiological roles, and implications in health and disease.

Structural Characteristics

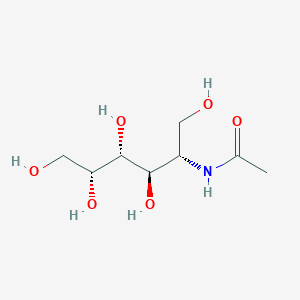

This compound is a monosaccharide derivative of galactosamine, which is an amino sugar. It features an acetyl group attached to the nitrogen of the galactosamine residue, enhancing its solubility and biological reactivity. The structural formula can be represented as follows:

This compound is often found in glycoproteins and glycolipids, contributing to the structural diversity of cellular surfaces.

Physiological Roles

1. Component of Mucins:

this compound is integral to mucin glycoproteins, which are key components of mucus. Mucins serve protective roles in epithelial tissues, particularly in the respiratory and gastrointestinal tracts. They help trap pathogens and particulate matter, facilitating their clearance from the body.

2. Cell Signaling:

Research indicates that NAG may participate in cell signaling pathways by modulating interactions between cells and their extracellular matrix. This activity is crucial for processes such as cell adhesion, migration, and proliferation.

Enzymatic Interactions

This compound's biological activity is significantly influenced by its interactions with various enzymes:

- Chondroitinases: Studies have shown that NAG residues can be cleaved by chondroitinases, indicating its role in the turnover of glycosaminoglycans . This interaction suggests potential implications for tissue remodeling and repair.

- Sulfatases: The presence of this compound has been linked to the activity of specific sulfatases that target hexosamine sulfates. These enzymes are vital for maintaining cellular homeostasis and regulating signaling pathways .

Case Studies

Case Study 1: Mucin Glycoproteins in Bovine Eyes

A study isolated high molecular weight mucin-like glycoproteins from bovine interphotoreceptor matrix (IPM), revealing that this compound was produced during enzymatic digestion of these proteins. The findings suggest that NAG contributes to the structural integrity of mucins in ocular tissues .

Case Study 2: Oligosaccharide Composition in Bovine Submaxillary Gland

Research identified various neutral oligosaccharides, including this compound, from bovine submaxillary mucin. The presence of these oligosaccharides was correlated with enhanced biological functions such as lubrication and protection against pathogens .

Research Findings

Recent studies have focused on the quantification and characterization of this compound:

Properties

IUPAC Name |

N-[(2S,3R,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h5-8,10-11,13-15H,2-3H2,1H3,(H,9,12)/t5-,6+,7+,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAICOVNOFPYLS-OSMVPFSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CO)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CO)[C@H]([C@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20146792 | |

| Record name | N-Acetylgalactosaminitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10486-91-6 | |

| Record name | N-Acetylgalactosaminitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10486-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylgalactosaminitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010486916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylgalactosaminitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.